molecular formula C37H64O11 B1221330 Monensin methyl ester CAS No. 28636-21-7

Monensin methyl ester

Cat. No.: B1221330
CAS No.: 28636-21-7
M. Wt: 684.9 g/mol
InChI Key: PFRZSHIENRKVSE-RJTHVKINSA-N
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Biochemical Analysis

Biochemical Properties

Monensin methyl ester plays a crucial role in biochemical reactions due to its ability to transport cations across biological membranes. It interacts with various ions, including sodium (Na+), potassium (K+), and rubidium (Rb+), forming stable complexes that facilitate their movement through lipid bilayers . This ionophoric activity is attributed to its acyclic polyether structure and terminal carboxylic acid moiety . This compound also interacts with proteins and enzymes involved in ion transport and membrane stability, enhancing its utility in biochemical assays .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering ion gradients across membranes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been shown to induce oxidative stress and inhibit androgen signaling, leading to apoptosis . Additionally, it affects the secretion of proteoglycans, collagen, and fibronectin, thereby influencing extracellular matrix composition and cell adhesion .

Molecular Mechanism

The molecular mechanism of this compound involves its ionophoric properties, which enable it to transport cations across cell membranes in an electroneutral manner . This transport is facilitated by the formation of stable complexes with monovalent cations such as sodium and potassium . This compound can also inhibit or activate enzymes involved in ion transport, further modulating cellular ion homeostasis . Its ability to alter ion gradients can lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular ion transport and metabolism . Prolonged exposure can also lead to cellular adaptation or resistance, necessitating careful monitoring of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, it can enhance growth performance and reduce the incidence of bloat in cattle by modulating ruminal metabolism . At high doses, this compound can exhibit toxic effects, including mitochondrial damage and inhibition of endocytosis . The median lethal dose varies across species, with horses being particularly sensitive to ionophore toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes such as sodium-potassium ATPase, which is crucial for maintaining ion gradients across cell membranes . By modulating ion flux, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, it may affect the biosynthesis of other metabolites through its interactions with various cofactors and enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its interactions with ion transporters and binding proteins . Its ability to form stable complexes with cations facilitates its movement across biological membranes, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its ionophoric activity and its effects on cellular ion homeostasis .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the Golgi apparatus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these organelles . In the Golgi apparatus, this compound can inhibit protein transport, while in mitochondria, it can induce oxidative stress and affect mitochondrial function . These subcellular effects are critical for its overall biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monensin methyl ester can be synthesized from monensin through esterification. The process typically involves the reaction of monensin with methanol in the presence of an acid catalyst . The reaction conditions include maintaining a controlled temperature and pH to ensure the esterification proceeds efficiently.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where monensin is reacted with methanol under controlled conditions. The product is then purified through various techniques such as crystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Monensin methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized monensin derivatives, while reduction can yield reduced forms of this compound .

Comparison with Similar Compounds

Monensin methyl ester is similar to other ionophores such as valinomycin and gramicidin. it is unique in its ability to form stable complexes with a wide range of cations, including sodium, potassium, and silver . This broad selectivity makes it particularly useful in applications involving ion-selective electrodes .

List of Similar Compounds

Properties

IUPAC Name

methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRZSHIENRKVSE-RJTHVKINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182804
Record name Monensin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28636-21-7
Record name Monensin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monensin methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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